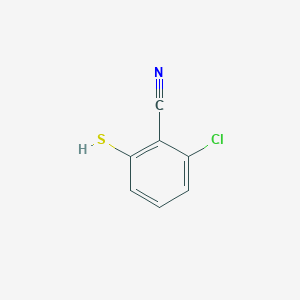

2-Chloro-6-sulfanylbenzonitrile

Description

Properties

IUPAC Name |

2-chloro-6-sulfanylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNS/c8-6-2-1-3-7(10)5(6)4-9/h1-3,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEVUFKZOZYIXFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C#N)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10611469 | |

| Record name | 2-Chloro-6-sulfanylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72371-52-9 | |

| Record name | 2-Chloro-6-sulfanylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-sulfanylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-6-sulfanylbenzonitrile can be synthesized through several methods. One common route involves the nucleophilic substitution reaction of 2-chloro-6-fluorobenzonitrile with thiourea, followed by hydrolysis. The reaction typically proceeds under mild conditions, often in the presence of a base such as sodium hydroxide, and requires careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control systems allows for consistent production quality. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-sulfanylbenzonitrile undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Substitution: Amines, thiols, often in the presence of a base or catalyst.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Corresponding substituted benzonitriles.

Scientific Research Applications

2-Chloro-6-sulfanylbenzonitrile is utilized in various fields of scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme inhibitors and as a building block for bioactive compounds.

Medicine: Research into its derivatives has shown potential in developing new therapeutic agents.

Industry: It is employed in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-6-sulfanylbenzonitrile largely depends on its functional groups. The sulfanyl group can participate in redox reactions, while the nitrile group can act as a ligand in coordination chemistry. These properties enable the compound to interact with various molecular targets, including enzymes and receptors, influencing biological pathways and chemical processes.

Comparison with Similar Compounds

2-Chloro-5-methylbenzonitrile (CAS 4387-32-0)

- Molecular Formula : C₈H₆ClN

- Molecular Weight : 151.59 g/mol

- Key Differences: A methyl (-CH₃) group replaces the sulfanyl (-SH) at position 5. Higher lipophilicity (predicted LogP ~2.8–3.0) due to the nonpolar methyl group. Lower boiling point (estimated <300°C) compared to 2-chloro-6-sulfanylbenzonitrile.

- Applications : Used in pharmaceuticals as a building block for kinase inhibitors. Available at >97% purity (priced at ~JPY 40,000/5g) .

3-(Chloromethyl)benzonitrile (CAS 64407-07-4)

- Molecular Formula : C₈H₆ClN

- Molecular Weight : 151.59 g/mol

- Key Differences :

- A chloromethyl (-CH₂Cl) substituent at position 3 increases reactivity in nucleophilic substitutions.

- Higher electrophilicity compared to this compound, making it suitable for cross-coupling reactions.

- Applications : Intermediate in agrochemical synthesis .

2-Fluoro-6-methylbenzonitrile

- Molecular Formula : C₈H₆FN

- Molecular Weight : 135.14 g/mol

- Key Differences :

- Fluorine (electronegative) at position 2 and methyl at position 6.

- Lower molecular weight and higher thermal stability due to fluorine’s strong C-F bond.

- Reduced hydrogen-bonding capacity compared to the sulfanyl group.

- Applications : Used in materials science for fluorinated polymer synthesis .

2-Chloro-6-methylbenzenesulfonyl Chloride (CAS 25300-37-2)

- Molecular Formula : C₇H₆Cl₂O₂S

- Molecular Weight : 225.09 g/mol

- Key Differences :

Data Table: Comparative Analysis

Key Findings and Implications

Reactivity Differences :

- The sulfanyl group in this compound enables thiol-mediated reactions (e.g., disulfide formation), whereas sulfonyl chlorides (e.g., 2-chloro-6-methylbenzenesulfonyl chloride) are better suited for nucleophilic substitutions .

- Methyl and fluorine substituents reduce polarity, enhancing lipid solubility for membrane-penetrating drugs .

Thermal Stability :

- This compound’s high boiling point (310.2°C) suggests stability under high-temperature conditions, advantageous for industrial syntheses .

Commercial Availability :

- This compound is listed as discontinued in some catalogs, while its sodium salt remains available (227.00–1,595.00 €/50–500 mg) .

Biological Activity

2-Chloro-6-sulfanylbenzonitrile is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. Its unique structural features, including a chlorinated aromatic ring and a sulfanyl group, suggest potential biological activities. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The chemical formula for this compound is . The compound consists of:

- A chlorine atom at the 2-position of the benzene ring.

- A sulfanyl group (-SH) at the 6-position.

- A nitrile group (-C≡N) contributing to its reactivity.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | |

| Chlorine Position | 2-position on the benzene ring |

| Sulfanyl Group | Present at the 6-position |

| Nitrile Group | Attached to the benzene ring |

Biological Activity

Research indicates that this compound exhibits antimicrobial and antifungal properties . Preliminary studies have shown its effectiveness against various pathogens, although detailed mechanisms remain to be fully elucidated.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. For instance, it has demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Antifungal Activity

In addition to its antibacterial effects, this compound has shown potential antifungal activity. It appears to inhibit fungal growth by targeting key enzymes involved in cell wall synthesis or by disrupting cellular integrity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The sulfanyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, potentially modulating their activity.

- Membrane Disruption : The compound's lipophilic nature allows it to integrate into lipid membranes, leading to increased permeability and cell lysis in microbial cells.

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal assessed the efficacy of this compound against multiple bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating its potential as a therapeutic agent .

- Fungal Inhibition Research : Another investigation focused on its antifungal properties revealed that the compound effectively inhibited Candida albicans growth with an IC50 value of 25 µg/mL, suggesting significant antifungal potential .

- Mechanistic Insights : Further research using molecular docking studies provided insights into how this compound binds to specific enzyme active sites, revealing potential pathways for drug development .

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Fluoro-6-sulfanylbenzonitrile | Fluorine instead of chlorine | Antimicrobial and anticancer |

| 4-Mercaptobenzonitrile | No chlorine substituent | Lower antimicrobial efficacy |

| 3-Chloro-4-mercaptobenzonitrile | Chlorine at meta position | Varies in reactivity |

Q & A

Q. What are the common synthetic routes for preparing 2-Chloro-6-sulfanylbenzonitrile, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Chlorination-Sulfanylation Sequence: Introduce the sulfanyl group via thiol nucleophilic attack on a pre-chlorinated benzaldehyde intermediate under basic conditions (e.g., NaH/DMF) .

- Cyanation Post-Functionalization: Cyanide substitution via Rosenmund-von Braun reaction on a dihalogenated precursor, followed by selective sulfanyl group introduction.

Optimization Parameters:- Temperature: Lower temperatures (0–25°C) reduce side reactions like disulfide formation.

- Catalysts: Use CuI or Pd catalysts for cross-coupling steps to enhance regioselectivity.

- Purification: Column chromatography (silica gel, hexane/EtOAc) improves purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation resolve structural ambiguities?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Aromatic proton splitting patterns (e.g., doublets for para-substituted Cl and S groups) confirm substitution positions .

- ¹³C NMR: Distinct signals for nitrile (~115 ppm) and sulfanyl-attached carbons (~130 ppm).

- Mass Spectrometry (HRMS): Exact mass analysis validates molecular formula (e.g., [M+H]⁺ peak).

- IR Spectroscopy: Stretching frequencies for C≡N (~2230 cm⁻¹) and S–H (~2550 cm⁻¹).

Ambiguity Resolution: Use 2D NMR (e.g., HSQC/HMBC) to correlate protons with adjacent carbons and confirm connectivity.

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer:

- Functional Selection: Hybrid functionals like B3LYP (Becke’s exact exchange + Lee-Yang-Parr correlation) balance accuracy and computational cost for aromatic systems .

- Key Analyses:

- HOMO-LUMO Gaps: Predict charge-transfer behavior (e.g., HOMO localized on sulfanyl group, LUMO on nitrile).

- Electrostatic Potential Maps: Identify nucleophilic/electrophilic sites (e.g., sulfanyl sulfur as a nucleophile).

- Basis Sets: Use 6-311++G(d,p) for geometry optimization and vibrational frequency validation.

Q. What strategies are recommended for analyzing contradictory data in the synthesis or characterization of this compound?

Methodological Answer:

- Cross-Validation: Compare NMR data with computational predictions (DFT chemical shifts) to resolve ambiguities .

- Kinetic Studies: Monitor reaction intermediates via in situ FTIR or LC-MS to identify side products.

- Isotopic Labeling: Use ³⁵S-labeled reagents to trace sulfanyl group incorporation pathways.

Case Example: Discrepancies in nitrile stability under acidic conditions may require pH-controlled synthesis .

Q. How can researchers investigate the interaction mechanisms of this compound with biological targets such as enzymes or receptors?

Methodological Answer:

- Molecular Docking: Use software (e.g., AutoDock Vina) to model binding poses with cysteine-rich enzymes (e.g., thioredoxin reductase), leveraging the sulfanyl group’s disulfide-forming potential .

- Surface Plasmon Resonance (SPR): Quantify binding affinity (KD) by immobilizing the target protein and measuring compound association/dissociation rates.

- Fluorescence Quenching Assays: Track conformational changes in proteins upon compound binding (e.g., tryptophan fluorescence shifts).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.